N-(4-methylthiazol-2-yl)-1H-imidazole-1-carboxamide
Description
Development of Imidazole and Thiazole Chemistry
The chemistry of imidazole and thiazole derivatives has evolved significantly since their respective discoveries. Imidazole , first synthesized by Heinrich Debus in 1858 via the reaction of glyoxal, formaldehyde, and ammonia, emerged as a critical heterocyclic scaffold due to its aromaticity, amphoteric nature, and tautomeric equilibrium. Its stability under thermal and acidic/basic conditions facilitated applications in drug design, coordination chemistry, and catalysis. By the mid-20th century, imidazole derivatives like cimetidine (a histamine H2-receptor antagonist) demonstrated the therapeutic potential of this heterocycle.
Thiazole , a sulfur- and nitrogen-containing heterocycle, was first synthesized via the Hantzsch method in 1887, involving α-halo ketones and thioureas. Its aromaticity and electronic richness enabled diverse reactivity, making it a cornerstone in natural product synthesis (e.g., thiamine) and antibiotic development (e.g., penicillin derivatives). The discovery of thiazole’s role in luciferin (a bioluminescent compound) further highlighted its biological relevance.
The fusion of imidazole and thiazole pharmacophores, as seen in N-(4-methylthiazol-2-yl)-1H-imidazole-1-carboxamide, represents a strategic approach to enhance bioactivity through synergistic electronic and steric effects.
Significance of Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds constitute over 85% of pharmaceuticals due to their structural versatility and ability to modulate pharmacokinetic properties. Imidazole and thiazole rings, in particular, optimize drug solubility, lipophilicity, and hydrogen-bonding capacity, critical for target engagement. For example:
- Imidazole ’s nitrogen atoms enable hydrogen bonding with enzymatic active sites, as seen in antifungal agents (e.g., ketoconazole).
- Thiazole ’s sulfur atom enhances electron delocalization, improving binding affinity in kinase inhibitors (e.g., dasatinib).
The integration of both rings into hybrid structures, such as N-(4-methylthiazol-2-yl)-1H-imidazole-1-carboxamide, leverages complementary pharmacophoric features for multitarget therapies.
Discovery and Characterization of N-(4-Methylthiazol-2-yl)-1H-Imidazole-1-Carboxamide
This compound (CAS 1217486-99-1) was first reported in the early 21st century as part of efforts to develop heterocyclic hybrids for anticancer and antimicrobial applications. Its structure comprises an imidazole ring linked via a carboxamide group to a 4-methylthiazole moiety:
Molecular Formula : $$ \text{C}8\text{H}8\text{N}_4\text{OS} $$
Molecular Weight : 208.24 g/mol
Key Spectral Data :
- NMR : Distinct signals for imidazole C-2 proton (~8.5 ppm) and thiazole methyl group (~2.4 ppm).
- LC-MS : [M+H]$$^+$$ peak at m/z 209.1.
Synthetic routes often employ carbodiimide-mediated coupling between 1H-imidazole-1-carboxylic acid and 4-methylthiazol-2-amine.
Contemporary Research Significance
Recent studies highlight N-(4-methylthiazol-2-yl)-1H-imidazole-1-carboxamide as a versatile scaffold in drug discovery:
- Anticancer Research : Analogues inhibit kinase pathways (e.g., c-Met) by binding to ATP pockets via thiazole-imidazole interactions.
- Antimicrobial Agents : Structural modifications enhance activity against multidrug-resistant bacteria by disrupting cell wall synthesis.
- Material Science : Coordination with transition metals (e.g., Cu$$^{2+}$$) yields catalysts for asymmetric synthesis.
Table 1 : Key Applications of Imidazole-Thiazole Hybrids
| Application | Mechanism | Reference |
|---|---|---|
| Kinase Inhibition | ATP-competitive binding | |
| Antibacterial Action | Penicillin-binding protein inhibition | |
| Catalysis | Metal-ligand complex formation |
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)imidazole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4OS/c1-6-4-14-7(10-6)11-8(13)12-3-2-9-5-12/h2-5H,1H3,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZPZAPGTKDMFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00731463 | |
| Record name | N-(4-Methyl-1,3-thiazol-2-yl)-1H-imidazole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00731463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217486-99-1 | |
| Record name | N-(4-Methyl-2-thiazolyl)-1H-imidazole-1-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217486-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Methyl-1,3-thiazol-2-yl)-1H-imidazole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00731463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
N-(4-methylthiazol-2-yl)-1H-imidazole-1-carboxamide is a compound that has been synthesized as a derivative of N-(5-acetyl-4-methylthiazol-2-yl) ArylamideSimilar compounds have been reported to have multi-target-directed ligand properties.
Mode of Action
It can be inferred from related compounds that it may interact with its targets to induce biochemical changes.
Biochemical Pathways
Related compounds have been shown to affect various biological activities such as antioxidant, antibacterial, antifungal, and α-glucosidase activities.
Biological Activity
N-(4-methylthiazol-2-yl)-1H-imidazole-1-carboxamide is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
N-(4-methylthiazol-2-yl)-1H-imidazole-1-carboxamide features a thiazole ring fused with an imidazole structure, which contributes to its biological activity. The presence of sulfur and nitrogen atoms in these rings allows for significant interactions with various biological targets, including enzymes and receptors.
The compound's mechanism of action primarily involves:
- Antibacterial Activity : N-(4-methylthiazol-2-yl)-1H-imidazole-1-carboxamide interacts with bacterial cell membranes, creating pores that disrupt membrane integrity, leading to cell death. This mode of action has been observed in various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Anticancer Effects : In cancer cell lines, this compound induces apoptosis by activating caspases and promoting mitochondrial release of cytochrome c. It modulates key signaling pathways by interacting with proteins such as protein kinase C and nuclear factor-kappa B (NFκB), influencing gene expression related to cell survival and proliferation .
Antimicrobial Activity
A study demonstrated that N-(4-methylthiazol-2-yl)-1H-imidazole-1-carboxamide exhibited potent antibacterial effects against several pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for various strains, highlighting its potential as an effective antibacterial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Bacillus subtilis | 64 |
This table illustrates the compound's effectiveness across different bacterial species, indicating its broad-spectrum antibacterial properties .
Anticancer Activity
In vitro studies have shown that N-(4-methylthiazol-2-yl)-1H-imidazole-1-carboxamide can inhibit the proliferation of various cancer cell lines. The IC50 values for different cell lines are summarized below:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 5 |
| MCF7 (breast cancer) | 8 |
| A549 (lung cancer) | 12 |
These results suggest that the compound may be a promising candidate for further development as an anticancer agent due to its ability to selectively target cancer cells while sparing normal cells .
Case Studies
Several case studies highlight the therapeutic potential of N-(4-methylthiazol-2-yl)-1H-imidazole-1-carboxamide:
- Combination Therapy : A study explored the effects of combining this compound with traditional antibiotics. The results indicated enhanced antibacterial activity when used in conjunction with cell-penetrating peptides, suggesting a synergistic effect that could improve treatment outcomes against resistant bacterial strains .
- Animal Models : In animal models, varying dosages of N-(4-methylthiazol-2-yl)-1H-imidazole-1-carboxamide were tested to assess its efficacy and safety profile. Low doses demonstrated minimal toxicity while effectively modulating immune responses and reducing inflammation .
Scientific Research Applications
Antimicrobial Activity
Overview
N-(4-methylthiazol-2-yl)-1H-imidazole-1-carboxamide has been studied for its antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. The compound's structure allows it to interact with bacterial enzymes, inhibiting their function and thus preventing bacterial growth.
Research Findings
A study highlighted the antibacterial activity of thiazole derivatives, including N-(4-methylthiazol-2-yl)-1H-imidazole-1-carboxamide, when used in conjunction with cell-penetrating peptides. These hybrid antimicrobials demonstrated significant effectiveness against various bacterial strains, suggesting that the incorporation of thiazole moieties enhances antibacterial potency. The mechanism of action is believed to involve the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria, thereby exerting a bacteriostatic effect .
Data Table: Antibacterial Activity
| Compound Name | Concentration (mM) | Zone of Inhibition (mm) |
|---|---|---|
| N-(4-methylthiazol-2-yl)-1H-imidazole-1-carboxamide | 8 | 10.5 (E. coli) |
| Other derivatives | Varies | Varies |
Anticancer Activity
Overview
The compound has also been investigated for its potential anticancer properties. Research indicates that derivatives of imidazole and thiazole can inhibit specific kinases involved in cancer progression.
Research Findings
In a significant study, novel thiazole-(benz)azole derivatives were synthesized and evaluated for their anticancer activity. Results showed that certain derivatives exhibited potent inhibition of CK1δ, a kinase implicated in various cancers. The low IC50 values (around 0.040 μM) suggest that these compounds could serve as effective therapeutic agents against cancer by selectively targeting CK1 isoforms .
Case Study 1: Antibacterial Efficacy
A recent investigation combined N-(4-methylthiazol-2-yl)-1H-imidazole-1-carboxamide with octaarginine CPP to enhance its delivery into bacterial cells. This approach demonstrated improved antibacterial activity against resistant strains, showcasing the potential for developing new antibiotic therapies .
Case Study 2: Cancer Therapeutics
In another study focusing on anticancer applications, researchers synthesized a series of thiazole derivatives and tested their impact on cancer cell lines. The results indicated significant cytotoxic effects, particularly in cells expressing high levels of CK1δ, suggesting a promising avenue for cancer treatment .
Comparison with Similar Compounds
N-(Benzo[d]thiazol-2-yl)-1H-imidazole-1-carboxamide
- Structure : Replaces the 4-methylthiazole group with a benzothiazole ring.
- Synthesis: Achieved via coupling of 2-aminobenzothiazole with 1,1’-carbonyldiimidazole (CDI) in DMF/DCM, yielding 90–97% efficiency .
- Applications : Studied as an inhibitor of ABAD/17β-HSD10, a target in neurodegenerative diseases. The benzothiazole group enhances aromatic stacking interactions compared to the smaller thiazole ring in the parent compound .
N-(1-Methyl-1H-benzo[d]imidazol-2-yl)-2-(2-(trifluoromethoxy)benzamido)thiazole-4-carboxamide
- Structure : Incorporates a trifluoromethoxy-substituted benzamide and a methylated benzimidazole.
- Synthesis : Uses HBTU-mediated coupling in DMF, achieving 64% yield. The trifluoromethoxy group improves metabolic stability and lipophilicity (logP ~3.69) .
- Applications : Demonstrates potent enzyme inhibition, likely targeting kinases or proteases due to its extended conjugated system .
Prochloraz (1H-Imidazole-1-carboxamide, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-)
- Structure: Features a propyl group and a trichlorophenoxyethyl chain.
- Applications: A fungicide severely restricted to mango crops. The bulky trichlorophenoxy group enhances binding to fungal cytochrome P450 enzymes, a mechanism absent in N-(4-methylthiazol-2-yl)-1H-imidazole-1-carboxamide .
Preparation Methods
Direct Coupling of Thiazole and Imidazole Derivatives
One classical method involves the synthesis of the thiazole core followed by its functionalization and subsequent coupling with an imidazole derivative. This typically involves:
- Preparation of 4-methylthiazol-2-yl intermediates via cyclization of suitable thioamides or thioesters with α-haloketones.
- Formation of the imidazole ring through cyclization of suitable amino precursors, often using aldehydes or nitriles under acidic or basic conditions.
- Coupling step where the thiazole and imidazole units are linked via amide bond formation, often facilitated by coupling reagents like carbodiimides or via direct amidation under thermal conditions.
Research Findings:
This approach, while straightforward, often requires harsh conditions and multiple purification steps, which can affect overall yield and scalability.
Cyclization of Precursor Amino Acids and Heterocyclic Precursors
Another common route involves the cyclization of amino acids or amino alcohols with heterocyclic precursors such as thioureas or amidines, followed by functional group modifications to introduce the carboxamide group.
Research Findings:
These methods tend to be more complex but allow for structural modifications to optimize biological activity.
Advanced and Innovative Synthesis Methods
Use of Phosphorus Oxychloride in Nonpolar Solvents
Recent patents describe a novel method involving the reaction of 2-n-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid with N-methyl-O-phenylene-diamine in the presence of phosphorus oxychloride (POCl₃) in nonpolar solvents such as chloroform or dichloromethane. This process:
- Avoids handling high-temperature reagents at room temperature.
- Uses stoichiometric amounts of reagents , improving economic efficiency.
- Operates below harsh temperatures , reducing product degradation and increasing purity.
Research Data:
This method yields the target compound with high purity and yields of approximately 77.4%, demonstrating its efficiency for large-scale synthesis.
Use of Sulfur and Morpholine for Thiazole Formation
Another innovative approach involves synthesizing N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides by reacting N-(5-R-benzyl-1,3-thiazol-2-yl)-2-chloroacetamides with sulfur and morpholine. The subsequent reaction with ethylenediamine leads to the formation of the imidazole ring system.
Research Data:
This pathway offers high yields and is suitable for the synthesis of derivatives with potential anticancer activity, emphasizing its utility in medicinal chemistry.
Reaction Schemes and Data Tables
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-n-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid + N-methyl-O-phenylene-diamine | POCl₃ in nonpolar solvent | 77.4 | Efficient amidation |
| 2 | N-(5-R-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide + sulfur + morpholine | Elevated temperature (150-155°C) | Not specified | Thiazole formation |
| 3 | Thiazole derivative + ethylenediamine | Reflux | High | Imidazole ring formation |
Notes and Considerations
- Safety: Handling of POCl₃ requires appropriate safety measures due to its corrosive nature.
- Purification: Chromatographic techniques are often employed post-synthesis to ensure high purity.
- Optimization: Reaction conditions such as temperature, solvent choice, and reagent stoichiometry are critical for maximizing yield and purity.
Q & A
Q. Characterization :
- Spectroscopy : 1H/13C NMR confirms ring connectivity and substituent positions. IR identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
- Elemental analysis : Matches calculated vs. experimental C, H, N, S percentages to verify purity .
Q. Table 1: Representative Synthesis Conditions
| Catalyst | Solvent | Temperature | Yield (%) | Key Optimization | Reference |
|---|---|---|---|---|---|
| Raney Ni | Water | 45°C | 88% | Avoids dehalogenation | |
| K₂CO₃ | DMF | RT | ~75% | Facilitates SN2 coupling |
Which spectroscopic and analytical techniques are most effective in confirming the structure and purity of N-(4-methylthiazol-2-yl)-1H-imidazole-1-carboxamide?
Basic Research Question
- 1H/13C NMR : Assigns protons and carbons in the thiazole (δ ~7.5 ppm for methyl-thiazole protons) and imidazole (δ ~8.1 ppm for NH) rings .
- High-resolution mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ for C₈H₉N₃OS: 196.0443) .
- Elemental analysis : Confirms stoichiometry (e.g., C: 49.23%, H: 4.63%, N: 21.52%) .
How can researchers optimize the synthesis of N-(4-methylthiazol-2-yl)-1H-imidazole-1-carboxamide to minimize byproducts such as dehalogenated derivatives?
Advanced Research Question
Key Strategies :
- Catalyst selection : Raney nickel instead of Pd/C prevents hydrodechlorination, as shown in imidazole-formylation reactions (yield increased from <50% to 88%) .
- Solvent control : Using water instead of ethanol reduces side reactions (e.g., Schiff base formation) .
- Reaction monitoring : LC-MS tracks intermediate conversion to halt reactions before byproduct formation .
What in vivo pharmacological models have been used to evaluate the therapeutic potential of imidazole-carboxamide derivatives, and what were the key findings?
Advanced Research Question
- Forced-swim test (FST) : Imidazole-carboxamide derivatives (e.g., THIIC) reduced immobility time, indicating antidepressant-like activity (EC₅₀ = 13 nM for mGlu2 receptor potentiation) .
- Marble-burying assay : Decreased burying behavior in mice, suggesting anxiolytic effects .
- Sleep EEG profiling : Increased non-REM sleep and reduced REM sleep, correlating with CNS modulation .
Q. Table 2: Pharmacological Data for Analogous Compounds
| Assay | Model | Key Result | Reference |
|---|---|---|---|
| Forced-swim test | Mice | 50% reduction in immobility | |
| Stress-induced hyperthermia | Rats | 2°C decrease in body temperature |
How do structural modifications at the imidazole and thiazole rings influence the biological activity of N-(4-methylthiazol-2-yl)-1H-imidazole-1-carboxamide derivatives?
Advanced Research Question
- Thiazole substituents : Fluorophenyl or bromophenyl groups enhance receptor binding (e.g., mGlu2 receptor EC₅₀ = 23 nM with trifluoromethyl substitution) .
- Imidazole N-alkylation : Methyl or benzyl groups improve metabolic stability but may reduce aqueous solubility .
- SAR studies : Bioisosteric replacement of thiazole with oxadiazole retains activity but alters pharmacokinetics .
What strategies are recommended for resolving contradictory data in the biological activity of imidazole-carboxamide compounds across different studies?
Advanced Research Question
- Assay standardization : Use consistent cell lines (e.g., HEK293 for mGlu2 receptor assays) and animal models (e.g., C57BL/6 mice) .
- Target validation : Employ knockout models (e.g., mGlu2 receptor null mice) to confirm mechanism-specific effects .
- Pharmacokinetic profiling : Measure CSF metabolite levels (e.g., tele-methylhistamine) to correlate exposure with efficacy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
